2,2-双(三氟甲基)环丙烷-1-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

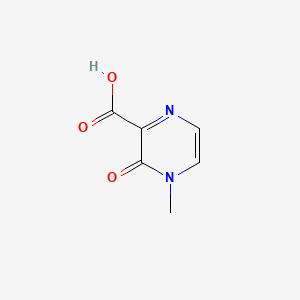

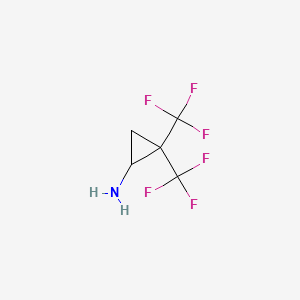

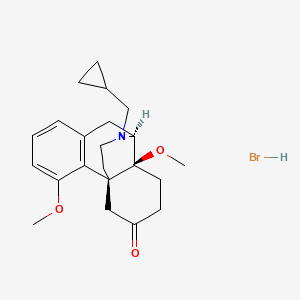

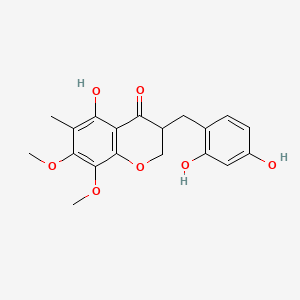

2,2-Bis(trifluoromethyl)cyclopropan-1-amine is a chemical compound with the molecular formula C5H5F6N . It has a molecular weight of 193.09 .

Synthesis Analysis

A highly efficient solvent-controlled synthesis of bis(trifluoromethyl)cyclopropanes and bis(trifluoromethyl)pyrazolines via a [2 + 1] or [3 + 2] cycloaddition reaction of 2-trifluoromethyl-1,3-conjugated enynes with CF3CHN2 was developed . The reactions of 2-trifluoromethyl-1,3-conjugated enynes with CF3CHN2 proceeded smoothly under transition-metal and base-free conditions, affording the expected cycloaddition products in good to excellent yields .Molecular Structure Analysis

The molecular structure of 2,2-Bis(trifluoromethyl)cyclopropan-1-amine can be represented by the canonical SMILES notation: C1C(C1(C(F)(F)F)C(F)(F)F)N .Physical And Chemical Properties Analysis

2,2-Bis(trifluoromethyl)cyclopropan-1-amine is a compound with a molecular weight of 193.09 . Its molecular formula is C5H5F6N . The compound’s InChI is InChI=1S/C5H5F6N/c6-4(7,8)3(1-2(3)12)5(9,10)11/h2H,1,12H2 .科学研究应用

溶剂控制合成

该化合物用于溶剂控制的无碱合成双(三氟甲基)环丙烷和双(三氟甲基)吡唑啉 . 这涉及2-三氟甲基-1,3-共轭烯炔与CF3CHN2的[2 + 1]或[3 + 2]环加成反应 . 这些反应在过渡金属和无碱条件下顺利进行,以良好到优异的产率得到预期的环加成产物 .

药物开发

三氟甲基是“2,2-双(三氟甲基)环丙烷-1-胺”分子的一部分,存在于许多FDA批准的药物中 . 三氟甲基已知具有多种药理活性,使其成为药物开发中不可或缺的组成部分 .

含氟化合物的合成

该化合物可用于合成含氟化合物 . 含氟化合物对药物研发影响重大,占美国食品药品监督管理局(FDA)批准的畅销药物分子比例超过50% .

双(三氟甲基)环丙烷的合成

当使用DMAc(N,N-二甲基乙酰胺)作为溶剂时,会形成双(三氟甲基)环丙烷 . 这展示了该化合物在合成双(三氟甲基)环丙烷中的作用 .

双(三氟甲基)吡唑啉的合成

作用机制

2,2-Bis(trifluoromethyl)cyclopropan-1-amine has been studied for its potential use in a variety of scientific applications due to its unique structure. It is thought to interact with biological systems by forming hydrogen bonds with amino acid residues, which can alter the conformation of the molecule. This change in conformation can affect the activity of enzymes and receptors, leading to changes in biochemical and physiological processes.

Biochemical and Physiological Effects

2,2-Bis(trifluoromethyl)cyclopropan-1-amine has been studied for its potential use in a variety of scientific applications due to its unique structure. It is thought to interact with biological systems by forming hydrogen bonds with amino acid residues, which can alter the conformation of the molecule. This change in conformation can affect the activity of enzymes and receptors, leading to changes in biochemical and physiological processes. 2,2-Bis(trifluoromethyl)cyclopropan-1-amine has been shown to act as an agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, appetite, and sleep. 2,2-Bis(trifluoromethyl)cyclopropan-1-amine has also been shown to modulate the activity of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds.

实验室实验的优点和局限性

The advantages of using 2,2-Bis(trifluoromethyl)cyclopropan-1-amine in laboratory experiments include its high yield synthesis, its non-aromatic and non-steroidal structure, and its ability to form hydrogen bonds with amino acid residues. However, there are some limitations to using 2,2-Bis(trifluoromethyl)cyclopropan-1-amine in laboratory experiments. 2,2-Bis(trifluoromethyl)cyclopropan-1-amine is not soluble in water, which limits its use in aqueous solutions. Additionally, its high reactivity can lead to unwanted side reactions, which can reduce the yield of the desired product.

未来方向

For 2,2-Bis(trifluoromethyl)cyclopropan-1-amine research include its use as a drug target for the treatment of various diseases. Additionally, further research could be done to investigate the effects of 2,2-Bis(trifluoromethyl)cyclopropan-1-amine on the activity of other enzymes and receptors. 2,2-Bis(trifluoromethyl)cyclopropan-1-amine could also be used in the synthesis of other compounds with potential pharmaceutical applications. Finally, further research could be done to investigate the effects of 2,2-Bis(trifluoromethyl)cyclopropan-1-amine on the structure and reactivity of other molecules.

合成方法

2,2-Bis(trifluoromethyl)cyclopropan-1-amine is synthesized through the reaction of trifluoromethylcyclopropene and ammonia in the presence of an acid catalyst. The reaction occurs at room temperature and has a high yield of 93%. This makes it an attractive option for use in laboratory experiments.

属性

IUPAC Name |

2,2-bis(trifluoromethyl)cyclopropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F6N/c6-4(7,8)3(1-2(3)12)5(9,10)11/h2H,1,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDXOWDTDDLCQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(C(F)(F)F)C(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F6N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101263541 |

Source

|

| Record name | Cyclopropanamine, 2,2-bis(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101263541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1251923-49-5 |

Source

|

| Record name | Cyclopropanamine, 2,2-bis(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1251923-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropanamine, 2,2-bis(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101263541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36R,37S,38R,39S,40R,41S,42R,43S,44R,45S,46R,47S,48R,49S)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecaacetyloxy-10,15,20,25,30,35-hexakis(acetyloxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl acetate](/img/structure/B571387.png)

![Ethanone, 1-(4-methyl-7-oxabicyclo[2.2.1]hept-5-en-2-yl)-, exo- (9CI)](/img/no-structure.png)

![5,9-Methano-5H-pyrido[3,4-d]azepine, 6,7,8,9-tetrahydro-](/img/structure/B571405.png)